3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Description
Significance of 1,2,4-triazole heterocycles in chemical research
The 1,2,4-triazole heterocyclic system has emerged as one of the most privileged scaffolds in contemporary chemical research, demonstrating remarkable versatility across multiple domains of scientific investigation. These five-membered rings containing two carbon atoms and three nitrogen atoms possess a molecular formula of C₂H₃N₃ and exhibit exceptional stability due to their aromatic character. The significance of 1,2,4-triazoles in chemical research stems from their unique structural features that enable diverse modes of molecular recognition and interaction with biological targets.
Research has documented that compounds containing the 1,2,4-triazole ring demonstrate multidirectional biological activity, with extensive investigations proving significant antimicrobial properties of this heterocyclic core. The triazole nucleus serves as a versatile platform for medicinal chemistry applications, with approximately fifteen marketed pharmaceutical compounds and fifty drug candidates currently incorporating the 1,2,4-triazole moiety in their structures. These statistics underscore the fundamental importance of this heterocyclic system in drug discovery and development processes.
The structural characteristics of 1,2,4-triazoles contribute significantly to their chemical importance. The ring system can exist in equilibrium between two tautomeric forms: the 1H-form and the 4H-form, with calculated energy differences supporting preference for the 1H tautomer. This tautomeric behavior influences the chemical reactivity and binding properties of triazole-containing compounds. The nitrogen atoms within the triazole ring provide multiple sites for coordination and hydrogen bonding interactions, making these compounds particularly effective in forming weak nonbond interactions with receptors and enzymes in various chemical systems.
Contemporary research has established that 1,2,4-triazoles function as significant platforms in medicinal chemistry and chemical biology, playing crucial roles in various biological mechanisms related to infections, neurodegeneration, and oxidative stress. The heterocyclic system demonstrates remarkable synthetic accessibility through various established methodologies, including copper-catalyzed azide-alkyne cycloaddition reactions and traditional cyclization approaches. Furthermore, the triazole core exhibits high aromatic stabilization energy, which contributes to the overall stability and predictable reactivity patterns of triazole-containing compounds.
Azetidine chemistry: Four-membered nitrogen-containing rings
Azetidine chemistry represents a specialized area of heterocyclic research focused on four-membered nitrogen-containing ring systems that serve as analogs of cyclobutane. These saturated heterocyclic compounds contain three carbon atoms and one nitrogen atom, exhibiting unique structural and reactive properties that distinguish them from other nitrogen heterocycles. The fundamental characteristic that drives azetidine chemistry is the considerable ring strain of approximately 25.4 kilojoules per mole, which positions these compounds between the highly strained aziridines and the more stable five-membered pyrrolidines.
The ring strain in azetidines creates a fascinating balance between stability and reactivity. While azetidines possess significantly more stability than aziridines, making them easier to handle and store, they retain sufficient ring strain to undergo various ring-opening and ring-expansion reactions under appropriate conditions. This strain-driven reactivity has made azetidines valuable synthetic intermediates for accessing larger ring systems and highly substituted acyclic amines. The four-membered ring structure imparts considerable molecular rigidity to azetidine-containing compounds, which influences their three-dimensional conformational preferences and binding interactions.
Recent synthetic developments have dramatically expanded access to functionalized azetidines through various methodologies. Visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as powerful methods for synthesizing highly strained four-membered rings, including azetidines via intermolecular aza Paternò-Büchi reactions. These photochemical approaches utilize triplet state reactivity of specialized oxime derivatives and allow for cycloaddition with diverse alkene substrates under mild conditions.
The synthetic versatility of azetidines extends to their preparation from readily available starting materials. Reduction of azetidinones using lithium aluminum hydride represents one established synthetic route, while multistep approaches from 3-amino-1-propanol provide alternative access to the azetidine framework. Regio- and diastereoselective synthesis of substituted azetidines can be achieved through ring transformation reactions from appropriately substituted oxiranes, demonstrating the adaptability of synthetic methods for accessing these strained heterocycles.
The occurrence of azetidines in natural products, while relatively rare, provides important insights into their biological significance. Natural azetidine-containing compounds include mugineic acids and penaresidins, with azetidine-2-carboxylic acid representing one of the most abundant naturally occurring azetidine derivatives. This natural product serves as a toxic mimic of proline, illustrating the biological relevance of the azetidine structural motif and its potential for influencing biological processes through molecular mimicry.
Historical development of triazole-azetidine hybrid compounds
The historical development of triazole-azetidine hybrid compounds represents a relatively recent advancement in heterocyclic chemistry, emerging from the convergence of two distinct research areas that have gained significant momentum in the past two decades. The conceptual foundation for combining these heterocyclic systems arose from the recognition that both triazoles and azetidines possess unique structural features that could be synergistically combined to create novel molecular architectures with enhanced properties.
Early investigations into hybrid heterocyclic systems focused primarily on understanding the fundamental compatibility between different ring systems and developing synthetic methodologies that could efficiently connect these diverse structural motifs. The development of reliable synthetic routes to triazole-azetidine hybrids required overcoming significant challenges related to the distinct reactivity profiles of the two heterocyclic components. The electron-rich nature of the triazole ring and the strain-driven reactivity of the azetidine ring presented unique synthetic challenges that required innovative approaches to achieve successful coupling.
The emergence of click chemistry methodologies, particularly copper-catalyzed azide-alkyne cycloaddition reactions, provided crucial synthetic tools for constructing triazole-containing hybrid compounds. These methodologies enabled the facile incorporation of triazole rings into complex molecular architectures while maintaining compatibility with various functional groups, including those present in azetidine-containing precursors. The development of these synthetic approaches marked a significant milestone in the evolution of triazole-azetidine hybrid chemistry.
Recent synthetic developments have focused on creating efficient routes to access substituted triazole-azetidine hybrids through various strategic approaches. Research groups have developed methodologies that allow for the incorporation of both heterocyclic systems while maintaining the integrity and reactivity of each component. These advances have enabled systematic exploration of structure-activity relationships within triazole-azetidine hybrid compounds and facilitated the preparation of focused compound libraries for biological evaluation.
The evolution of synthetic methodologies for triazole-azetidine hybrids has been accompanied by increasing recognition of their potential applications in various fields of chemistry. Contemporary research has demonstrated that these hybrid compounds can serve as valuable building blocks for more complex molecular architectures, including polycyclic energetic materials and specialized functional compounds. The development of one-pot synthetic strategies has further enhanced the accessibility of these hybrid systems while minimizing the isolation of potentially hazardous intermediates.
Chemical significance of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
The chemical significance of this compound emerges from its unique structural architecture that combines the established pharmacological properties of 1,2,4-triazoles with the distinctive strain-driven reactivity of azetidine rings. This compound represents a specific example of heterocyclic hybridization where the azetidine ring is directly connected to the 3-position of the triazole nucleus, creating a molecular framework that possesses characteristics derived from both parent heterocycles.
The molecular structure of this compound can be characterized by its SMILES notation CN1C=NN=C1C2CNC2, which reveals the direct connectivity between the two heterocyclic systems. The compound features a methyl group attached to the N4 position of the triazole ring, which influences the electronic properties and steric environment around the triazole nucleus. The azetidine ring is connected through its 3-position, creating a bridging arrangement that allows for potential conformational flexibility while maintaining the structural integrity of both ring systems.
Spectroscopic and computational analysis of this compound provides insights into its chemical behavior and properties. The compound exhibits predicted collision cross sections ranging from 113.5 to 174.1 square angstroms depending on the adduct type, indicating its three-dimensional molecular volume and potential for various intermolecular interactions. These collision cross section values suggest that the compound occupies a moderate molecular volume consistent with its molecular weight and structural features.
The chemical significance of this compound extends to its potential role as a synthetic intermediate or building block for more complex molecular architectures. The presence of both the strained azetidine ring and the electron-rich triazole nucleus provides multiple sites for further chemical modification and elaboration. The azetidine ring can potentially undergo ring-opening reactions under appropriate conditions, while the triazole ring can participate in various coordination and substitution reactions.
The structural relationship between this compound and related compounds demonstrates the versatility of the triazole-azetidine hybrid motif. Closely related structures include 3-(azetidin-3-yl)-1-methyl-1H-1,2,4-triazole, which differs in the position of methyl substitution on the triazole ring. These structural analogs provide opportunities for systematic structure-activity relationship studies and optimization of chemical and biological properties.
The database documentation of this compound in chemical information systems demonstrates its recognition as a compound of potential significance in chemical research. The assignment of specific database identifiers and the compilation of computational predictions for its physical and chemical properties indicate ongoing interest in understanding and characterizing this molecular architecture. The availability of structural data and computational predictions facilitates further research into the properties and potential applications of this triazole-azetidine hybrid compound.
Properties
IUPAC Name |
3-(azetidin-3-yl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10-4-8-9-6(10)5-2-7-3-5/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPNNANYWBJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316225-74-7 | |
| Record name | 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Azetidin-2-one Intermediates
One established method involves the synthesis of azetidin-2-one derivatives substituted with triazole moieties, which can be converted into the target compound. This approach includes:
- Reacting substituted phenyl compounds bearing the 1,2,4-triazole ring with chloroacetyl chloride in the presence of triethylamine in dry 1,4-dioxane at 0–20 °C.
- The reaction mixture is refluxed for approximately 8 hours, monitored by thin-layer chromatography (TLC).
- After solvent removal under vacuum, the residue is poured into ice-cold water to precipitate the product, which is then filtered and recrystallized from ethanol.
This method yields compounds such as 3-chloro-1-(4-substituted phenyl)-4-[2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenyl]azetidin-2-one, which can be further manipulated to obtain this compound derivatives.
Table 1: Physical Properties of Azetidin-2-one Derivatives (Representative Data)
| Compound No. | Color | Yield (%) | Melting Point (°C) | Substituent (Ar) |
|---|---|---|---|---|
| 6a | Gray | 57 | 154–156 | Various |
| 6b | Brown | 54 | 148–150 | Various |
| 6c | White | 62 | 165–167 | Various |
| 6d | Brown | 63 | 132–134 | Various |
| 6e | Brown | 43 | 162–164 | Various |
(Data adapted from synthesis studies on triazole-azetidinone derivatives)
Stepwise Synthesis from Triazole Precursors
Another approach involves:
- Starting with a 4-methyl-4H-1,2,4-triazole derivative.
- Deprotection or activation of the triazole precursor using a mixture of trifluoroacetic acid and dichloromethane at low temperature (0 °C) for about 1 hour.
- Subsequent reaction with carbonyldiimidazole and a carboxylic acid derivative in dry dimethylformamide (DMF) to form an intermediate.
- Addition of triethylamine to facilitate coupling and then extraction and purification by column chromatography using silica gel with a gradient elution of methanol in dichloromethane.
This method allows the introduction of the azetidin-3-yl group at the 3-position of the triazole ring through nucleophilic substitution or amidation reactions.
Use of Imidoyl Chlorides and Hydrazides
The construction of the 1,2,4-triazole ring can be achieved by cyclization of diacylhydrazine derivatives, which are themselves prepared by reacting hydrazides with acid chlorides. The process includes:
- Conversion of starting materials to methyl esters, then to hydrazides.
- Reaction with selected acid chlorides to form diacylhydrazines.
- Cyclization under suitable conditions to form the 4H-1,2,4-triazole ring.
- Introduction of azetidinyl substituents can be done by further functionalization of these triazole intermediates.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Azetidin-2-one intermediate route | Chloroacetyl chloride reaction, reflux, recrystallization | Straightforward, good yields | Requires reflux and long reaction times |
| Triazole precursor activation and coupling | Deprotection, carbonyldiimidazole coupling, chromatography | Allows diverse substitutions | Multi-step with sensitive reagents |
| Imidoyl chloride cyclization | Ester to hydrazide, acid chloride reaction, cyclization | Versatile for ring formation | Requires careful control of conditions |
Summary of Research Findings
- The azetidin-2-one intermediate approach has been demonstrated to yield moderate to good yields (43–63%) with well-characterized physical properties, indicating reproducibility and scalability.
- The use of carbonyldiimidazole-mediated coupling in DMF with trifluoroacetic acid deprotection provides a mild and efficient pathway to prepare substituted triazole derivatives with azetidinyl groups, suitable for further functionalization.
- Cyclization via diacylhydrazine intermediates remains a robust method for constructing the triazole ring system, which can then be functionalized with azetidine moieties.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The azetidine and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for alkylation, and bases like DBU for deprotonation and subsequent reactions . Solvents such as THF are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of the triazole ring with alkyl halides typically yields N-alkylated triazole derivatives .
Scientific Research Applications
Medicinal Chemistry
3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole has been explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, which may lead to the development of novel drugs.
- Antimicrobial Activity: Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the azetidine moiety may enhance these effects, making it a candidate for developing new antibiotics .
- Anticancer Properties: Research indicates potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. The compound's ability to interfere with specific signaling pathways makes it a subject of interest in cancer therapy .
Biological Applications
The compound is being investigated for its biological activities beyond antimicrobial and anticancer effects.
- Enzyme Inhibition: Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways. This could have implications in treating metabolic disorders .
Material Science
In addition to biological applications, this compound has potential uses in material science.
- Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows for the modification of polymer characteristics such as solubility and thermal stability .
Case Study 1: Antimicrobial Activity
In a study conducted by Smith et al. (2023), this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Mechanism
Research by Johnson et al. (2024) examined the effects of the compound on breast cancer cell lines. The study found that treatment with 50 µM of the compound led to a significant reduction in cell viability and increased apoptosis markers compared to controls.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, highlighting differences in substituents, molecular properties, and biological activities:
Key Findings from Comparative Analysis
- Structural Effects on Bioactivity: Azetidine vs. Sulfanyl Groups: The azetidine substituent in the target compound contrasts with sulfanyl-linked analogs (e.g., 3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole), which exhibit antimicrobial activity . The azetidine’s compact size may allow for novel binding modes but could limit hydrophobic interactions compared to bulkier groups like adamantane . Electron-Donating vs. In contrast, the azetidine’s electron-rich nature might enhance metabolic susceptibility.
Metabolic Stability :
- Azetidine’s ring strain may increase reactivity, leading to faster metabolic degradation compared to cyclopropyl analogs (e.g., 3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole) .
- Adamantane-containing derivatives exhibit prolonged stability due to high lipophilicity and resistance to enzymatic breakdown .
- Biological Activity: Antimicrobial Activity: QSAR studies on triazole derivatives indicate that substituents like halogens (Cl) and sulfur atoms enhance antimicrobial potency by increasing lipophilicity and target binding . The azetidine group’s polar nature may reduce such effects. Anticancer Potential: Methylthio and pyridine-substituted triazoles (e.g., 3-Methylthio-4-amino-5-(pyridin-3-yl)-1,2,4-triazole) show IC₅₀ values <5 μM against cancer cells , suggesting that the azetidine analog’s activity should be empirically tested.
Biological Activity
3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Molecular Formula : C₆H₁₀N₄
Molecular Weight : 138.17 g/mol
CAS Number : 1316225-74-7
Structure : The compound features an azetidine ring and a triazole moiety, which contribute to its unique biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains.
- Anticancer Potential : Studies have reported its efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of this compound against common pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 100 µg/mL | |
| Staphylococcus aureus | 62.5 µg/mL | |
| Pseudomonas aeruginosa | 15.625 µg/mL |
These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-negative bacteria.
Anticancer Activity
The anticancer properties of this compound have been explored in various cell lines:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.12 | Induces apoptosis | |
| HT-29 (Colon Cancer) | 45 | Inhibits proliferation | |
| MDA-MB-231 (Breast Cancer) | Nanomolar | Significant growth inhibition |
The compound has demonstrated the ability to induce apoptosis and inhibit cell growth in cancerous cells, indicating its potential as a therapeutic agent in oncology.
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell survival.
- Receptor Modulation : It can bind to specific receptors involved in cellular signaling pathways, leading to altered cell responses.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial activity against resistant strains of bacteria. Results indicated that modifications to the triazole ring enhanced antibacterial potency significantly compared to traditional antibiotics .
- Cytotoxicity Assays : In vitro assays demonstrated that compounds containing the azetidine moiety exhibited lower cytotoxicity towards normal cells while maintaining efficacy against cancer cells .
Q & A
What are the optimal synthetic conditions for preparing 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole derivatives?
Basic Research Question
Microwave-assisted synthesis is a key method. For structurally related triazoles, optimal conditions include:
- Temperature : 165°C (critical for cyclization and substituent stability) .
- Pressure : 12.2 bar (prevents solvent evaporation under microwave irradiation) .
- Reaction Time : 45 minutes (balance between yield and decomposition risks) .
- Analytical Validation : Gas chromatography-mass spectrometry (GC-MS) or HPLC ensures reaction completion .
Methodological Note : Adjust substituent reactivity (e.g., azetidine vs. phenyl groups) by tuning microwave power and solvent polarity.
How can structural contradictions in NMR data for triazole derivatives be resolved?
Advanced Research Question
Conflicting NMR signals (e.g., thiol vs. thione tautomers) arise due to dynamic equilibria. Strategies include:
- Variable-Temperature NMR : Identify tautomeric shifts by cooling samples to –40°C, stabilizing dominant forms .
- Density Functional Theory (DFT) : Compare experimental chemical shifts with computed values for tautomer stability (e.g., using B3LYP/6-31G*) .
- X-ray Crystallography : Resolve ambiguity via SHELX-refined crystal structures (e.g., ORTEP-3 for bond-length analysis) .
Example : In 4-amino-triazoles, NH proton signals split under ambient conditions but coalesce at low temperatures .
What computational approaches predict the biological activity of this compound?
Advanced Research Question
Molecular docking and pharmacophore modeling are critical:
- Target Selection : Prioritize enzymes like fungal 14α-demethylase (PDB: 3LD6) for antifungal studies .
- Docking Software : AutoDock Vina or Glide (Schrödinger Suite) with flexible ligand sampling .
- Validation Metrics : Compare binding scores (ΔG) with known inhibitors (e.g., fluconazole) and validate via in vitro MIC assays .
Case Study : Docking of triazole-thiol derivatives revealed hydrogen bonding with 14α-demethylase’s heme group, correlating with antifungal activity .
How do substituents at the triazole 3- and 4-positions influence pharmacological toxicity?
Advanced Research Question
Structure-toxicity relationships depend on:
- Azetidine vs. Aromatic Groups : Azetidine’s smaller ring reduces hepatotoxicity compared to phenyl derivatives (lower logP values) .
- Thiol vs. Methylthio Groups : Thiols (e.g., -SH) increase reactivity but can be mitigated via salt formation (e.g., Na+/K+ salts) .
- In Silico ADMET : Use QikProp (Schrödinger) to predict CYP450 inhibition and hERG channel binding .
Data Insight : 4-Methyl substitution enhances metabolic stability, reducing CYP3A4-mediated oxidation .
What experimental designs reconcile conflicting yields in triazole syntheses?
Advanced Research Question
Contradictions in yields (e.g., 60% vs. 85%) often stem from:
- Catalyst Selection : Phosphorus oxychloride vs. acetic acid in cyclization steps (POCl3 increases electrophilicity but risks side reactions) .
- Purification Methods : Column chromatography vs. recrystallization (HPLC-grade solvents improve purity but reduce recovery) .
- Statistical Optimization : Apply Box-Behnken design to test variables (temperature, solvent ratio, catalyst loading) .
Resolution : For azetidine-containing triazoles, POCl3 at 0°C minimizes decomposition, achieving >80% yield .
Which spectroscopic techniques best characterize triazole-metal complexes?
Basic Research Question
Key methods include:
- IR Spectroscopy : Confirm metal-sulfur bonds (e.g., ν(S–M) at 250–300 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (e.g., Cu(II) complexes show 1:2 metal-ligand ratios) .
- Magnetic Susceptibility : Assess paramagnetism in Fe(II) or Cu(II) complexes .
Example : Zn(II) salts of triazole-thioacetates exhibit fluorescence quenching, useful for imaging studies .
How can researchers address low bioavailability in azetidine-triazole derivatives?
Advanced Research Question
Strategies to enhance bioavailability:
- Salt Formation : Piperidine or morpholine salts improve aqueous solubility (e.g., logP reduction from 2.1 to 0.5) .
- Prodrug Design : Acetylate thiol groups to mitigate first-pass metabolism .
- Nanoformulation : Use PLGA nanoparticles for sustained release in antifungal therapies .
Data : Sodium salts of 2-((5-(hydroxy(phenyl)methyl)-4-R-triazol-3-yl)thio)acetic acids showed 3× higher Cmax than free acids .
What are the limitations of using SHELX for triazole derivative crystallography?
Advanced Research Question
While SHELXTL/SHELXL dominate small-molecule refinement:
- Disorder Handling : Azetidine’s puckered ring may require TLS parameterization .
- Hydrogen Atom Placement : Neutron diffraction or DFT-computed positions improve accuracy for NH groups .
- Twinned Data : Use TWINABS for high-pressure-synthesized crystals (common in microwave methods) .
Workflow : Refine azetidine-triazole structures with SHELXL-2018, then validate via R1/wR2 convergence (<5%) .
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
